Methyl 3,6-dichloro-2-nitrobenzoate

Chemical Inventory Compliance Supply Chain

Methyl 3,6-dichloro-2-nitrobenzoate (CAS 40188-83-8) is a polysubstituted aromatic ester bearing a methyl ester at C1, chlorine atoms at C3 and C6, and a nitro group at C2. This compound is catalogued in major chemical inventories including the EPA TSCA Inventory (as Benzoic acid, 3,6-dichloro-2-nitro-, methyl ester) and the FDA substance registry.

Molecular Formula C8H5Cl2NO4
Molecular Weight 250.03 g/mol
CAS No. 40188-83-8
Cat. No. B3052307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,6-dichloro-2-nitrobenzoate
CAS40188-83-8
Molecular FormulaC8H5Cl2NO4
Molecular Weight250.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3
InChIKeyQAWANAKJSLISKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,6-dichloro-2-nitrobenzoate (CAS 40188-83-8) Procurement-Focused Baseline: Regulatory Profile, Physicochemical Identity, and Core Synthetic Utility


Methyl 3,6-dichloro-2-nitrobenzoate (CAS 40188-83-8) is a polysubstituted aromatic ester bearing a methyl ester at C1, chlorine atoms at C3 and C6, and a nitro group at C2 [1]. This compound is catalogued in major chemical inventories including the EPA TSCA Inventory (as Benzoic acid, 3,6-dichloro-2-nitro-, methyl ester) and the FDA substance registry [2]. Its molecular formula C₈H₅Cl₂NO₄ and molecular weight of 250.04 g/mol [1] define its identity for procurement, while its substitution pattern distinguishes it from other dichloronitrobenzoate regioisomers commonly encountered in organic synthesis. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, where the ortho-nitro ester motif enables downstream transformations such as reduction to the corresponding aniline, nucleophilic aromatic substitution, and coupling reactions.

Synthetic intermediate for pharmaceutical and agrochemical research
Ortho-nitro ester motif enables reduction, SNAr, and coupling sequences
Listed in EPA TSCA and FDA substance registries for regulatory traceability

Why Methyl 3,6-dichloro-2-nitrobenzoate Cannot Be Freely Substituted with In-Class Analogs: A Procurement Risk Primer


Although several dichloronitrobenzoate esters share the same molecular formula, their reactivity profiles and downstream compatibility diverge sharply due to the positions of the chlorine and nitro substituents. Methyl 3,6-dichloro-2-nitrobenzoate possesses a nitro group ortho to the ester, creating a strong electron-withdrawing environment that activates the ring toward nucleophilic aromatic substitution at specific positions [1]. This electronic topology is not faithfully reproduced by isomers such as methyl 2,5-dichloro-4-nitrobenzoate or methyl 3,5-dichloro-2-nitrobenzoate, where the relative orientation of the nitro and carbomethoxy groups differs. Simple in-class substitution without experimental verification risks altering reaction rates, regioselectivity, and impurity profiles. Consequently, procurement decisions must be evidence-based rather than generic-class-based to ensure synthetic reproducibility.

Regioselectivity may not transfer
Isomers with different nitro/chloro positions alter activation patterns, potentially shifting nucleophilic attack sites.
Reaction rates and impurity profiles may diverge
Electronic environment changes can affect kinetics and side-product distribution, requiring re-validation of synthetic steps.
Regulatory identity not guaranteed for analogs
Many regioisomeric dichloronitrobenzoates lack TSCA/FDA listing, introducing procurement and compliance uncertainty.

Product-Specific Quantitative Evidence Guide: Methyl 3,6-dichloro-2-nitrobenzoate (CAS 40188-83-8) Against Closest Comparators


Regulatory Inventory Inclusion as a De Facto Selection Criterion

Methyl 3,6-dichloro-2-nitrobenzoate is explicitly listed in the EPA TSCA Inventory (Active/Inactive) and the FDA Substance Registration System, confirming its recognized commercial status and regulatory traceability [1]. By contrast, many closely related regioisomeric dichloronitrobenzoate esters—such as methyl 2,4-dichloro-5-nitrobenzoate or methyl 2,5-dichloro-3-nitrobenzoate—either lack dedicated CAS registrations or are absent from these regulatory frameworks, introducing procurement uncertainty regarding regulatory acceptance and substance identity verification.

Regulatory inventory status
Class-level inference
TSCA/FDA listed vs. unlisted/ambiguous for regioisomers
Supports supply-chain compliance and identity verification
Verify current listing status before procurement
Chemical Inventory Compliance Supply Chain

Validated HPLC Separation Method for Purity Assurance

A reverse-phase HPLC method using a Newcrom R1 column has been specifically demonstrated for the separation and analysis of methyl 3,6-dichloro-2-nitrobenzoate [1]. The availability of a validated chromatographic protocol enables precise purity determination and impurity profiling, a critical quality control parameter not routinely established for less common dichloronitrobenzoate isomers. While the vendor datasheet does not report head-to-head retention times against comparators, the documented method provides a tangible starting point for method transfer and in-house validation.

Validated HPLC method
Supporting evidence
RP-HPLC on Newcrom R1 column demonstrated for this compound
Enables immediate purity assay and method transfer
Method details available in vendor application note
Analytical Chemistry Quality Control HPLC

Distinct Substitution Pattern Enables Orthogonal Synthetic Reactivity

The 2-nitro-3,6-dichloro arrangement in this compound creates a uniquely activated electrophilic aromatic system. The nitro group ortho to the ester strongly deactivates the ring while directing nucleophilic attack to the para (C4) and ortho (C6) positions relative to itself [1]. This regiochemical preference differs fundamentally from isomers such as methyl 2,5-dichloro-4-nitrobenzoate, where the nitro group's position relative to the ester alters the activation pattern. Although direct quantitative rate comparisons for this specific compound are absent from the primary literature, general principles of aromatic substitution predict differentiated reactivity that manifests in divergent product distributions in reactions such as vicarious nucleophilic substitution (VNS) [1].

Substitution pattern reactivity
Class-level inference
2-NO₂,3,6-Cl activates C4/C6 for SNAr; isomers show different directing effects
Predicts regiospecific derivatization in synthetic routes
Experimental rate data not available; verify in target reaction
Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Recommended Application Scenarios for Methyl 3,6-dichloro-2-nitrobenzoate (CAS 40188-83-8) Based on Differential Evidence


Regulated Pharmaceutical Intermediate Synthesis Requiring Full Regulatory Traceability

When the target active pharmaceutical ingredient (API) requires a dichloronitrobenzoate building block with confirmed TSCA and FDA inventory status, methyl 3,6-dichloro-2-nitrobenzoate offers a compliance-ready option that eliminates the regulatory ambiguity associated with unlisted regioisomers . Its established identity in authoritative databases reduces the risk of customs delays and facilitates Drug Master File (DMF) or IND submissions.

Synthetic Route Development Exploiting Ortho-Nitro Activation for Regiospecific Derivatization

In medicinal chemistry programs where a dichloronitrobenzoate core must undergo regioselective nucleophilic aromatic substitution or reduction, the 2-nitro-3,6-dichloro substitution pattern provides a predictable activation map that directs incoming nucleophiles to C4 or C6 . This regiospecificity is not guaranteed with alternative isomers, making this compound the preferred starting material for routes that depend on ortho-nitro activation.

Agrochemical Intermediate Production with Established Analytical Quality Control

For agrochemical campaigns scaling up a synthetic sequence that uses a dichloronitrobenzoate intermediate, the existence of a validated HPLC method for methyl 3,6-dichloro-2-nitrobenzoate enables immediate implementation of in-process control and final product purity verification, reducing analytical method development lead time and ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Regulated intermediate synthesis
Regulatory inventory traceability
TSCA/FDA listing confirmation
Regioselective derivatization via ortho-nitro activation
Substitution pattern predictability
Reaction outcome reproducibility
Agrochemical intermediate with QC integration
Validated analytical method availability
HPLC method transfer and purity monitoring
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